molecular formula C15H12ClN3O4S B8715838 Benzenesulfonamide, 3-chloro-4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- CAS No. 53297-94-2

Benzenesulfonamide, 3-chloro-4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-

Cat. No. B8715838
M. Wt: 365.8 g/mol
InChI Key: IXSHAMHRGOXHGG-UHFFFAOYSA-N
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Patent
US03963706

Procedure details

2-(N-carboxy-phenylamino)-N-(2-chloro-4-sulphamoylphenyl)-acetamide (5.0 g) was heated in acetic anhydride (20 ml) 2 hr at 80°. The anhydride was then distilled off and the residue digested with water, filtered off and further washed with water to yield 3.5 g, m.p. 241°-243° on recrystallisation from ethyl acetate.
Name
2-(N-carboxy-phenylamino)-N-(2-chloro-4-sulphamoylphenyl)-acetamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH2:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([S:15](=[O:18])(=[O:17])[NH2:16])=[CH:11][C:10]=1[Cl:19])=[O:7])(O)=[O:2]>C(OC(=O)C)(=O)C>[C:20]1([N:4]2[CH2:5][C:6](=[O:7])[N:8]([C:9]3[CH:14]=[CH:13][C:12]([S:15](=[O:18])(=[O:17])[NH2:16])=[CH:11][C:10]=3[Cl:19])[C:1]2=[O:2])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
2-(N-carboxy-phenylamino)-N-(2-chloro-4-sulphamoylphenyl)-acetamide
Quantity
5 g
Type
reactant
Smiles
C(=O)(O)N(CC(=O)NC1=C(C=C(C=C1)S(N)(=O)=O)Cl)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The anhydride was then distilled off
FILTRATION
Type
FILTRATION
Details
the residue digested with water, filtered off
WASH
Type
WASH
Details
further washed with water
CUSTOM
Type
CUSTOM
Details
to yield 3.5 g, m.p. 241°-243°
CUSTOM
Type
CUSTOM
Details
on recrystallisation from ethyl acetate

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1C(=O)N(C(=O)C1)C1=C(C=C(C=C1)S(N)(=O)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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